Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13267496
InChI: InChI=1S/C21H22N2O3/c1-4-26-21(24)17-13-22-20-16(11-8-12-18(20)25-3)19(17)23-14(2)15-9-6-5-7-10-15/h5-14H,4H2,1-3H3,(H,22,23)
SMILES: CCOC(=O)C1=CN=C2C(=C1NC(C)C3=CC=CC=C3)C=CC=C2OC
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate

CAS No.:

Cat. No.: VC13267496

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate -

Specification

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name ethyl 8-methoxy-4-(1-phenylethylamino)quinoline-3-carboxylate
Standard InChI InChI=1S/C21H22N2O3/c1-4-26-21(24)17-13-22-20-16(11-8-12-18(20)25-3)19(17)23-14(2)15-9-6-5-7-10-15/h5-14H,4H2,1-3H3,(H,22,23)
Standard InChI Key XGDWFWAYKFMITO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1NC(C)C3=CC=CC=C3)C=CC=C2OC
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1NC(C)C3=CC=CC=C3)C=CC=C2OC

Introduction

Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound is characterized by its structural components, including an ethyl ester group, a methoxy group at the 8-position, and a (1-phenylethyl)amino group attached at the 4-position of the quinoline ring. Despite the lack of specific information on this exact compound in the provided search results, related quinoline derivatives have been studied extensively for their pharmacological properties.

Synthesis of Related Quinoline Derivatives

The synthesis of quinoline derivatives often involves multi-step reactions starting from simpler precursors. For example, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be converted into its chloro derivative using phosphorus oxychloride, which then serves as a starting material for further modifications . The introduction of amino groups at specific positions can be achieved through nucleophilic substitution reactions with appropriate amines.

Biological Activities of Quinoline Derivatives

Quinoline derivatives have been explored for various biological activities, including:

  • Antimalarial Activity: Quinoline-4-carboxamides have shown potent antimalarial activity by inhibiting translation elongation factor 2 in Plasmodium falciparum .

  • Antibacterial Activity: Certain quinoline derivatives, such as 8-(fluorinated methoxy)-4-oxoquinoline-carboxylic acid derivatives, exhibit strong antibacterial properties .

  • Anticancer Activity: Some quinoline-based compounds have demonstrated anticancer potential, although specific data on Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is not available .

Research Findings and Future Directions

Given the lack of specific data on Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate, future research should focus on its synthesis, characterization, and biological evaluation. The compound's potential pharmacological activities could be explored through in vitro and in vivo studies, leveraging the known biological properties of related quinoline derivatives.

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